Acevaltrate

概要

説明

準備方法

合成経路と反応条件

アセバルテートは、別のイリドイド化合物であるバルテートのエステル化によって合成できます。 この反応には、酢酸無水物とピリジンを試薬として使用します . この反応は通常室温で行われ、純粋な生成物を得るためにカラムクロマトグラフィーによる精製が必要です .

工業的製造方法

アセバルテートの工業的製造には、バレリアナ・グレコホミフォリアの根から化合物を抽出することが含まれます。 抽出プロセスには、植物材料の乾燥と粉砕、続いてエタノールまたはメタノールを用いた溶媒抽出が含まれます . その後、抽出物は、液体-液体抽出やクロマトグラフィーなどのさまざまな精製工程を経て、アセバルテートを単離します .

化学反応の分析

反応の種類

アセバルテートは、次のようないくつかの種類の化学反応を受けます。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物には、アセバルテートのさまざまな酸化および還元誘導体、ならびにエステル化生成物が含まれます .

科学的研究の応用

Anti-Cancer Activity

Mechanism of Action:

Acevaltrate has demonstrated significant anti-cancer properties, particularly against multiple myeloma (MM). Research indicates that this compound inhibits the Otub1/c-Maf axis, which is crucial for myeloma cell survival. By disrupting the interaction between Otub1 and c-Maf, this compound promotes c-Maf polyubiquitination and degradation, leading to decreased transcriptional activity of genes essential for myeloma growth .

Case Studies:

- In vitro studies showed that this compound triggers apoptosis in MM cells and inhibits their proliferation. Notably, it was effective in reducing tumor growth in myeloma xenograft models without exhibiting significant toxicity .

- A study highlighted that this compound downregulated the expression of c-Maf target genes such as CCND2 and ITGB7, which are involved in cell cycle regulation and adhesion, respectively .

Neurological Applications

Calcium Channel Inhibition:

this compound exhibits dual inhibition of calcium channels (Ca v2.2 and Ca v3.1), which are implicated in various neurological disorders. The compound has shown an average inhibitory ratio of approximately 60.74% for Ca v2.2 and 36.34% for Ca v3.1, suggesting its potential use in treating conditions associated with calcium dysregulation .

Antioxidant Properties:

Research indicates that this compound possesses antioxidant capabilities, which may protect neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases .

Cardiovascular Benefits

Impact on Blood Pressure:

Preliminary studies suggest that compounds from the Valeriana genus, including this compound, may have a role in cardiovascular health by promoting vasodilation and potentially lowering blood pressure through their action on calcium channels .

Antimicrobial Properties

Inhibition of Pathogens:

this compound has been studied for its antimicrobial effects against various pathogens. Its efficacy as an antibacterial agent makes it a candidate for further exploration in developing natural antimicrobial therapies .

Phytochemical Research

Extraction and Analysis:

this compound is often isolated during phytochemical studies of Valeriana species. Research has focused on optimizing extraction methods to enhance yield and bioactivity of this compound alongside other valepotriates .

Data Summary Table

作用機序

アセバルテートは、主にNa+/K±ATPase活性を阻害することで作用を発揮します . この阻害は、細胞膜を横切るイオン輸送を混乱させ、さまざまな生理学的影響をもたらします。 さらに、アセバルテートは、Otub1とc-Mafの相互作用を混乱させ、プロテアソームにおけるc-Mafのポリユビキチン化と分解につながります . このメカニズムは、特にその抗骨髄腫活性において関連しています .

類似の化合物との比較

. これらの化合物は、構造と生物活性は似ていますが、特定の化学修飾は異なります。 アセバルテートは、Na+/K±ATPaseの強力な阻害とOtub1/c-Maf軸を混乱させる能力においてユニークです .

類似の化合物のリスト

- バルテート

- ジドロバルテート

- IVHDバルテート

アセバルテートは、その特定の生物活性と潜在的な治療的応用により注目されており、さまざまな研究分野において重要な化合物となっています .

類似化合物との比較

. These compounds share similar structures and biological activities but differ in their specific chemical modifications. Acevaltrate is unique in its potent inhibition of Na+/K±ATPase and its ability to disrupt the Otub1/c-Maf axis .

List of Similar Compounds

- Valtrate

- Didrovaltrate

- IVHD valtrate

This compound stands out due to its specific bioactivities and potential therapeutic applications, making it a compound of significant interest in various fields of research .

生物活性

Acevaltrate, an iridoid compound derived from Valeriana species, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on cancer cells, and potential mechanisms of action, supported by relevant research findings and case studies.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity. A study conducted by Wang et al. (2017) investigated the structure-antioxidant activity relationships of iridoid valepotriates, including this compound. The findings indicated that this compound can effectively scavenge free radicals and reduce reactive oxygen species (ROS) levels through several mechanisms:

- Hydroxyl Group Generation : this compound can generate hydroxyl groups via intramolecular transfer from an oxirane ring, contributing to its antioxidant profile.

- GABAergic Signaling Pathways : It interacts with GABAergic signaling pathways to mitigate oxidative stress in cells .

The study also highlighted that the stability of the oxirane nucleus is crucial for maintaining these antioxidant properties.

2. Anti-Cancer Properties

This compound has shown promising anti-cancer effects, particularly against various cancer cell lines. A notable study by Zhang et al. (2023) reported that this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in cancer progression:

- Mechanism of Action : this compound significantly decreased HIF-1α levels in cancer cells exposed to hypoxic conditions, leading to reduced cell proliferation and increased apoptosis.

- Cell Line Sensitivity : The compound exhibited selective cytotoxicity against malignant cells while sparing non-malignant cells, suggesting a potential therapeutic window for its use in cancer treatment .

Table 1: Summary of Biological Activities of this compound

4. Future Directions for Research

The promising biological activities of this compound warrant further investigation into its potential therapeutic applications:

- In Vivo Studies : Future research should focus on in vivo models to better understand the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways through which this compound exerts its effects, particularly in cancer biology and neuropharmacology.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Acevaltrate in plant extracts, and how are they validated?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is the standard method, using validated protocols for peak identification and quantification. For example, studies on Valeriana jatamansi chemotypes utilized HPLC with C18 columns and gradient elution systems to separate this compound from co-occurring valepotriates like valtrate and baldrinal . Method validation includes linearity checks (R² > 0.99), recovery tests (85–115%), and precision assessments (RSD < 5%) to ensure reproducibility.

Q. What are the primary pharmacological mechanisms of this compound identified in preclinical studies?

this compound exhibits cytotoxicity via Na+/K+-ATPase inhibition (IC₅₀ = 22.8–42.3 μM in rat tissues) and apoptosis induction in cancer cells. In multiple myeloma (MM), it disrupts the Otub1/c-Maf interaction, leading to proteasomal degradation of c-Maf, a transcription factor critical for MM survival . Mechanistic studies employ siRNA knockdown, co-immunoprecipitation, and luciferase reporter assays to validate target engagement.

Q. Which in vitro models are commonly used to assess this compound’s cytotoxicity and therapeutic potential?

Human cancer cell lines such as GLC4 (small-cell lung cancer) and COLO320 (colorectal adenocarcinoma) are standard models, with IC₅₀ values ranging from 1–6 μM . Dose-response curves are generated using MTT or resazurin assays, with normalization to untreated controls. Parallel testing in non-cancerous cell lines (e.g., HEK293) ensures selectivity.

Q. How do extraction methodologies impact this compound yield from Valeriana species?

Ultrasonic-assisted extraction (UAE) with ethanol/water mixtures (70–80% v/v) optimizes yield, balancing solubility and compound stability. Soxhlet extraction risks thermal degradation, while supercritical CO₂ methods require polarity modifiers. Post-extraction, preparative TLC or semi-preparative HPLC isolates this compound from complex matrices .

Q. What statistical approaches are used to analyze variability in this compound content across chemotypes?

Multivariate analyses, including AMMI (Additive Main Effects and Multiplicative Interaction) and BLUP (Best Linear Unbiased Prediction), account for genotype-environment interactions. For example, chemotype stability studies on Valeriana jatamansi reported 43.5% phenotypic variation explained by genetic factors, with residual variation attributed to environmental stressors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across cancer cell lines?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Standardized protocols (e.g., 48-hour exposure in serum-free media) and cross-laboratory validation are critical. Meta-analyses using mixed-effects models can quantify variability sources, while RNA-seq profiling identifies resistance markers like ATP-binding cassette transporters .

Q. What experimental designs are optimal for studying this compound’s effects on protein-protein interactions like Otub1/c-Maf?

Structure-activity relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) identify binding interfaces. Surface plasmon resonance (SPR) quantifies binding affinity (KD), while Förster resonance energy transfer (FRET) assays monitor real-time interaction dynamics in MM cells . CRISPR-Cas9 knockout models confirm pathway specificity.

Q. What multi-omics strategies are recommended to explore this compound’s systemic effects?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or UHPLC-QTOF) to map signaling networks. For example, network pharmacology analyses linked this compound’s anti-MM effects to downregulation of PI3K/AKT and NF-κB pathways . Pathway enrichment tools (e.g., DAVID, Metascape) prioritize targets, while machine learning (e.g., Random Forest) predicts off-target effects.

Q. How do environmental factors versus genetic factors influence this compound biosynthesis in Valeriana jatamansi?

Multi-environment trials (METs) with genotype × environment (G×E) interaction models reveal that 60–70% of this compound variation is genetic, while drought and soil pH modulate secondary metabolite production. Chemometric tools like PCA (Principal Component Analysis) and MTSI (Multi-Trait Stability Index) identify stable high-yielding chemotypes (e.g., A/B/31, U/B/1) for cultivation .

Q. What in silico approaches are validated for predicting this compound’s molecular targets?

Pharmacophore modeling (e.g., PharmaGist) and reverse docking (e.g., DRAR-CPI) screen against human proteome databases. Molecular dynamics simulations (e.g., GROMACS) assess binding stability, while systems biology platforms (e.g., Cytoscape) reconstruct interaction networks. Experimental validation via kinase profiling (e.g., KINOMEscan) confirms predicted targets .

特性

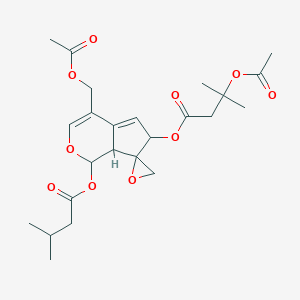

IUPAC Name |

[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKBQAVMKVZEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865184 | |

| Record name | 4-[(Acetyloxy)methyl]-1-[(3-methylbutanoyl)oxy]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acevaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25161-41-5 | |

| Record name | Acevaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Acevaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。